1-[3-(4-tert-butylphenoxy)propyl]piperidine
Overview
Description
1-[3-(4-tert-butylphenoxy)propyl]piperidine is a useful research compound. Its molecular formula is C18H29NO and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.224914549 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbiological Metabolism Model
1-[3-(4-tert-butylphenoxy)propyl]piperidine, also known as DL76, has been studied in the context of microbiological metabolism. Research by Pękala et al. (2012) focused on the biotransformation of DL76 using Cunninghamella fungi. This study highlighted the fungi's ability to mimic human xenobiotic metabolism, particularly through the oxidation of the methyl group in the tert-butyl moiety of DL76. This research confirms the utility of Cunninghamella fungi as models for studying the metabolism of xenobiotics like DL76 in the drug development process (Pękala, Kubowicz, & Łażewska, 2012).
Pharmacokinetics and Tissue Distribution
Another aspect of scientific research on DL76 involves its pharmacokinetics and tissue distribution in rats. A study by Szafarz et al. (2015) investigated these parameters following the intravenous administration of DL76. They found significant distribution of the compound in various organs, with the highest concentration in lungs and brain. This research provides insights into the systemic behavior of DL76, crucial for understanding its potential therapeutic applications (Szafarz, Kryczyk, Lażewska, Kieć‐Kononowicz, & Wyska, 2015).
In Vitro Metabolism
Further research by Kryczyk-Poprawa et al. (2019) focused on the in vitro metabolism of DL76, emphasizing its pharmacokinetic evaluation. They compared hepatic clearance values calculated using different mathematical models based on data from in vitro experiments, providing a comprehensive understanding of the compound's metabolism and potential extrahepatic pathways (Kryczyk-Poprawa et al., 2019).
Dual-Target Ligands for Parkinson’s Disease
Łażewska et al. (2020) explored DL76 as a dual-target ligand, combining monoamine oxidase B inhibition with histamine H3 receptor antagonism, for treating Parkinson’s disease. They assessed the compound's affinity and inhibitory activity, nontoxic nature, and antiparkinsonian activity in vivo. This study highlights the therapeutic potential of DL76 in neurodegenerative diseases (Łażewska et al., 2020).
LC–MS–MS Analysis for Pharmacokinetic Studies
Szafarz et al. (2011) developed a sensitive LC–MS–MS method for analyzing DL76 in rat serum. This method is crucial for pharmacokinetic studies, allowing for the precise measurement of the compound's concentration in biological samples, which is vital for understanding its behavior in vivo (Szafarz, Szymura‐Oleksiak, Lażewska, & Kieć‐Kononowicz, 2011).
Synthesis and Evaluation in Drug Development
The synthesis of related compounds and their evaluation in the context of drug development is another area of research. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, has been studied. This research is integral to the development of novel pharmaceuticals involving piperidine derivatives (Wang, Wang, Tang, & Xu, 2015).
Properties
IUPAC Name |
1-[3-(4-tert-butylphenoxy)propyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-18(2,3)16-8-10-17(11-9-16)20-15-7-14-19-12-5-4-6-13-19/h8-11H,4-7,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSJVRWLPCHCOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.